Ethyl 2-Ethylhex-5-enoate
Description
Contextualization of Unsaturated Esters in Modern Organic Chemistry
Unsaturated esters are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of complex organic molecules. fiveable.me Their reactivity is largely defined by the presence of both an ester functional group and a carbon-carbon double bond. This combination allows for a multitude of transformations, including additions, cyclizations, and polymerizations. acs.orgaocs.org
α,β-Unsaturated esters, where the double bond is conjugated to the carbonyl group, are particularly well-studied. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack through Michael addition reactions. fiveable.me They are also key components in Diels-Alder reactions and various condensation reactions like the Claisen condensation. fiveable.mebyjus.com
γ,δ-Unsaturated esters, on the other hand, possess a double bond that is not directly conjugated to the ester group. These compounds are often synthesized through sigmatropic rearrangements, such as the Claisen and Johnson-Claisen rearrangements. wikipedia.orglibretexts.orgtcichemicals.com The isolated double bond can undergo typical alkene reactions like hydrogenation, epoxidation, and metathesis, providing pathways to diverse molecular architectures. researchgate.netcapes.gov.brscielo.br The functionalization of unsaturated fatty acid esters, for instance, is a key strategy in oleochemistry for producing valuable chemicals from renewable resources. aocs.orgscielo.br
The strategic placement of unsaturation within an ester molecule dictates its reactivity and, consequently, its utility in synthesis. Researchers continuously explore new methods for the stereoselective synthesis and functionalization of these valuable compounds. nih.govorganic-chemistry.orgacs.org
Significance of Ethyl 2-Ethylhex-5-enoate as a Versatile Synthetic Building Block
This compound, with its molecular formula C10H18O2 and molecular weight of 170.25 g/mol , is a prime example of an α-branched, ω-unsaturated ester. scbt.com The presence of the ethyl group at the α-position introduces a stereocenter, making enantioselective synthesis a relevant challenge and opportunity. The terminal double bond at the 5-position is readily available for a variety of chemical modifications.
One of the key synthetic routes to create the core structure of γ,δ-unsaturated esters like the hex-5-enoate backbone is the Johnson-Claisen rearrangement . This reaction typically involves an allylic alcohol reacting with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. libretexts.orgtcichemicals.com This process is known for its ability to create a new carbon-carbon bond and set the stereochemistry at the α-position.
The reactivity of the terminal double bond in this compound allows for several important transformations:
Metathesis: Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. Cross-metathesis of this compound with other olefins can lead to the synthesis of longer-chain unsaturated esters or di-esters, which are valuable monomers for polymerization. researchgate.netcapes.gov.brscielo.br
Functionalization: The double bond can be functionalized through various addition reactions. For example, hydroboration-oxidation would yield a terminal alcohol, while ozonolysis would cleave the double bond to produce an aldehyde. These transformations open avenues to a wide range of other functional groups.
Cyclization: Intramolecular reactions involving the double bond and the ester functionality (or derivatives thereof) can be used to construct cyclic structures, which are common motifs in natural products and pharmaceuticals. cdnsciencepub.com
The combination of the α-branch and the terminal unsaturation makes this compound a valuable starting material for the synthesis of complex molecules with defined stereochemistry and functionality.
Overview of Current Research Trajectories for α-Branched, ω-Unsaturated Esters
Current research on α-branched, ω-unsaturated esters is multifaceted, focusing on innovative synthetic methods, stereochemical control, and diverse applications.
A significant area of research is the development of catalytic enantioselective methods to synthesize these chiral molecules. While classical approaches like the Claisen rearrangement can provide some stereocontrol, modern strategies often employ chiral catalysts to achieve high enantioselectivity. nih.gov This includes the use of chiral Lewis acids, organocatalysts, and transition metal complexes. mdpi.comresearchgate.net For instance, recent advancements have shown the enantioselective synthesis of α-allyl amino esters using hydrogen-bond-donor catalysis. nih.gov Another novel approach involves the photoenolization of α,β-unsaturated esters to achieve a contra-thermodynamic positional isomerization to α-tertiary β,γ-alkenyl esters with high enantioselectivity. acs.orgnih.gov
The functionalization of the α-position of branched esters is another active research area. mdpi.com This is challenging due to the steric hindrance around the quaternary carbon center. However, new catalytic systems are being developed to facilitate reactions such as α-amination and α-fluorination of branched carbonyl compounds. acs.orgrsc.org
Furthermore, the unique architecture of α-branched, ω-unsaturated esters makes them attractive precursors in natural product synthesis . The ability to control the stereochemistry at the α-position while having a reactive handle at the terminus of the carbon chain allows for the construction of complex and biologically active molecules. For example, γ- and (ω-3)-branched fatty acid methyl esters, which were previously undescribed from natural sources, have been identified and synthesized. beilstein-journals.org
Below is a table summarizing key research directions and their significance:
| Research Trajectory | Description | Significance |
| Catalytic Enantioselective Synthesis | Development of chiral catalysts (organocatalysts, metal complexes) to control the stereochemistry of the α-branch during synthesis. mdpi.comnih.govacs.orgnih.gov | Access to enantiomerically pure building blocks for pharmaceuticals and biologically active molecules. |
| Novel Functionalization Methods | Exploring new reactions to modify the α-position and the terminal double bond, including challenging transformations on sterically hindered centers. mdpi.comacs.orgrsc.org | Expansion of the synthetic toolbox to create a wider diversity of complex molecular structures. |
| Applications in Metathesis | Utilizing olefin metathesis to synthesize novel polymers and complex molecules from α-branched, ω-unsaturated ester monomers. researchgate.netcapes.gov.brscielo.brrsc.org | Production of advanced materials with tailored properties and efficient synthesis of long-chain specialty chemicals. |
| Natural Product Synthesis | Employing these esters as key intermediates in the total synthesis of complex natural products. beilstein-journals.org | Enables the synthesis of rare and valuable natural compounds for biological and medicinal studies. |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethylhex-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLGLAQEUDOVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Ethylhex 5 Enoate
Stereoselective Approaches to Ethyl 2-Ethylhex-5-enoate Synthesis
Achieving stereocontrol is paramount when the biological or material properties of a specific enantiomer or diastereomer are desired. For this compound, the key challenge lies in controlling the stereocenter at the C2 position.
Asymmetric Catalysis for Chiral Center Induction at C2
The introduction of the chiral center at the C2 position, which bears the ethyl group, can be accomplished using asymmetric catalysis. A plausible strategy involves the enantioselective alkylation of a precursor ester enolate. For instance, an ester of butanoic acid could be deprotonated to form its corresponding enolate, which is then reacted with an allyl halide in the presence of a chiral catalyst. Chiral phase-transfer catalysts or metal complexes with chiral ligands are employed to direct the approach of the electrophile, leading to the preferential formation of one enantiomer.
Another powerful chemoenzymatic approach involves the kinetic resolution of a racemic precursor alcohol, such as 2-ethylhex-5-en-1-ol. Lipase-catalyzed transacetylation can be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as its acetate) from the unreacted, slow-reacting enantiomer. researchgate.net For example, using Pseudomonas cepacia lipase (PSL), the (S)-enantiomer of 2-ethylhex-5-en-1-ol can be preferentially esterified, enabling the isolation of the (R)-enantiomer with high enantiomeric excess. researchgate.net The resolved alcohol can then be esterified to yield the enantiopure this compound.
Table 1: Comparison of Lipase Conditions for Kinetic Resolution of 2-ethylhex-5-en-1-ol
| Lipase | Solvent | Temperature (°C) | Enantiomeric Ratio (E) | Outcome |
|---|---|---|---|---|
| Lipase PS (PSL) | CH₂Cl₂ | 0 | ~750 | High selectivity for (S)-alcohol esterification researchgate.net |
| Lipase PS (PSL) | CH₂Cl₂ | -30 | Enhanced | Improved enantioselectivity researchgate.net |
Diastereoselective Control in Olefinic Extension Reactions
When a chiral center already exists in a precursor molecule, subsequent reactions to extend the olefinic chain can be controlled to produce a specific diastereomer. For example, if a chiral aldehyde is used as a starting material, a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to introduce the terminal double bond can proceed with diastereoselectivity. The existing stereocenter can influence the facial selectivity of the reaction, guided by steric hindrance or chelation control, leading to a preferred diastereomeric product. The choice of reagents and reaction conditions is critical in maximizing the diastereomeric excess.
Chemo- and Regioselective Olefin Metathesis Strategies for this compound Formation
Olefin metathesis has become an indispensable tool for the formation of carbon-carbon double bonds due to the high functional group tolerance of modern catalysts, such as those based on ruthenium (Grubbs' catalysts). organic-chemistry.orgharvard.edu
Cross-Metathesis with Terminal and Internal Olefins to Construct the Hex-5-enoate Moiety
Cross-metathesis (CM) is an intermolecular reaction that exchanges alkylidene fragments between two different olefins. uwindsor.ca To construct the hex-5-enoate moiety of this compound, a suitable precursor such as ethyl 2-ethylbut-3-enoate could be reacted with a terminal alkene like ethylene or allyltrimethylsilane in the presence of a ruthenium catalyst. organic-chemistry.orgrsc.org The reaction with ethylene is driven by the release of a volatile byproduct, which shifts the equilibrium toward the desired product. organic-chemistry.org The choice of catalyst is crucial for achieving high conversion and selectivity. Second-generation Grubbs' catalysts are often more active and exhibit broader substrate scope. harvard.edu
This method allows for the direct and efficient formation of the terminal double bond required in the target molecule. Tandem reactions combining cross-metathesis with other transformations, such as Wittig olefination, can also be employed to build complex unsaturated ester structures from simple terminal olefins in a single operation. nih.gov
Table 2: Representative Ruthenium Catalysts for Cross-Metathesis
| Catalyst | Generation | Key Features |
|---|---|---|
| Grubbs' First Generation (e.g., Cl₂(PCy₃)₂Ru=CHPh) | First | Good stability, effective for less demanding substrates. |
| Grubbs' Second Generation (e.g., (IMesH₂)(PCy₃)Cl₂Ru=CHPh) | Second | Higher activity, broader functional group tolerance, effective for sterically hindered olefins. organic-chemistry.org |
Ring-Closing Metathesis as a Precursor Route to the Unsaturated Chain
Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis used to synthesize unsaturated rings. wikipedia.org This strategy can be ingeniously applied to construct the acyclic chain of this compound. The synthesis would begin with a diene precursor, such as ethyl 2-allyl-2-ethylpent-4-enoate. Upon treatment with a ruthenium catalyst, this diene would undergo RCM to form a cyclic alkene. organic-chemistry.orgwikipedia.org The driving force for this reaction is often the entropically favorable formation of a five- or six-membered ring and the release of ethylene if terminal alkenes are involved. harvard.edu
The resulting cyclic intermediate can then be subjected to a ring-opening reaction (e.g., ozonolysis followed by reduction or a subsequent metathesis reaction) at a different position to yield the desired linear hex-5-enoate backbone. RCM is a powerful method for assembling complex carbon skeletons that might be difficult to access through traditional linear syntheses. researchgate.netnih.gov
Esterification and Transesterification Pathways for this compound
The final step in the synthesis is the formation of the ethyl ester. This can be achieved through several reliable methods.
Esterification: The most direct method is the Fischer esterification of the corresponding carboxylic acid, 2-ethylhex-5-enoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess ethanol helps to drive it towards the product.
Transesterification: Alternatively, if a different ester of 2-ethylhex-5-enoic acid (e.g., the methyl ester) is available, it can be converted to the ethyl ester via transesterification. masterorganicchemistry.com This process involves reacting the starting ester with ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com
Base-catalyzed transesterification , typically using an alkoxide such as sodium ethoxide, is a non-reversible process that often proceeds under milder conditions and can be very efficient. masterorganicchemistry.com
Enzymatic methods, as mentioned earlier, can also be employed. A lipase could catalyze the direct esterification of 2-ethylhex-5-enoic acid with ethanol or the transesterification of a different ester, often with high selectivity and under mild conditions. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-ethylhex-5-en-1-ol |
| Ethanol |
| Ethylene |
| Allyltrimethylsilane |
| Sulfuric acid |
| p-toluenesulfonic acid |
| Sodium ethoxide |
| Methyl oleate |
| cis-4-octene |
| cis-stilbene |
| cis-1,4-diacetoxy-2-butene |
| glycidyl ether |
| β-pinene |
| vanillylidenacetone |
Enzymatic Esterification for Enhanced Substrate Specificity
Enzymatic catalysis, particularly employing lipases, has emerged as a powerful tool for the synthesis of esters like this compound. Lipases are valued for their high selectivity, mild reaction conditions, and environmental compatibility.
Recent studies have demonstrated the successful use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), for the synthesis of similar esters. For instance, the enzymatic synthesis of ethyl hexanoate has been optimized in a solvent-free system, achieving high conversion rates. researchgate.netipl.org The key parameters influencing the reaction include temperature, enzyme loading, and the molar ratio of the substrates.
The enantioselectivity of lipases is a significant advantage, as demonstrated in the resolution of 2-ethylhex-5-en-1-ol. Lipase PS-catalyzed transesterification showed a very high enantiomeric ratio, allowing for the preparation of both (R) and (S) enantiomers with good yields. researchgate.net This high degree of substrate specificity is crucial for producing enantiomerically pure forms of this compound, which can have distinct olfactory properties.
The table below summarizes the key findings from studies on enzymatic esterification relevant to the synthesis of this compound.
| Enzyme | Substrate(s) | Key Findings |
| Novozym 435 | Hexanoic acid and ethanol | Maximum conversion of 88.57% in a solvent-free system. researchgate.net |
| Lipase PS | Racemic 2-ethylhex-5-en-1-ol and vinyl acetate | High enantiomeric ratio (E ≈ 750), enabling production of both (R) and (S) enantiomers. researchgate.net |
| Immobilized lipase from Rhizomucor miehei | Hexanoic acid and ethanol | 96% conversion in n-hexane at 50 °C. researchgate.net |
Lewis Acid-Catalyzed Direct Esterification of 2-Ethylhex-5-enoic Acid
Lewis acid catalysis offers an alternative to traditional Brønsted acid-catalyzed esterification, often providing higher selectivity and milder reaction conditions. The mechanism involves the activation of the carboxylic acid by the Lewis acid, facilitating nucleophilic attack by the alcohol.
Various Lewis acids, such as tin(II) chloride (SnCl₂), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), have been shown to be effective catalysts for esterification and transesterification reactions. nih.gov For example, SnCl₂ has been successfully used as an additive in the synthesis of ethyl-6-aminohexanoate in near-critical water, resulting in a yield as high as 98%. researchgate.net
The choice of Lewis acid can significantly influence the reaction outcome. Studies on the synthesis of biodiesel have shown that ZnCl₂ exhibits high performance in the transesterification/esterification of lipids. nih.gov The presence of a Lewis acid can also promote deoxygenation and denitrogenation, which could be relevant in complex reaction mixtures.
The following table highlights the performance of different Lewis acids in esterification reactions.
| Lewis Acid | Reaction | Key Findings |
| SnCl₂ | Synthesis of ethyl-6-aminohexanoate | Yield of up to 98% in near-critical water. researchgate.net |
| ZnCl₂ | In situ transesterification/esterification of microalgae | Highest performance among several Lewis acids tested for crude biodiesel production. nih.gov |
| EtAlCl₂ | Isomerization of conjugated butenoic and dienoic esters | Promotes selective E,Z isomerization. researchgate.net |
Carbon-Carbon Bond Formation Routes Towards this compound
Constructing the carbon skeleton of this compound with precise control over stereochemistry is a key challenge. Several modern carbon-carbon bond forming reactions are well-suited for this purpose.
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the formation of carbon-carbon double bonds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org These reactions involve the reaction of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde or ketone.
The HWE reaction is particularly advantageous for the synthesis of α,β-unsaturated esters and generally provides excellent E-selectivity. wikipedia.orgorganic-chemistry.orguta.edu This is crucial for controlling the geometry of the C5=C6 double bond in this compound. The reaction proceeds via a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org A key benefit of the HWE reaction is the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.org
The stereochemical outcome of these reactions can be influenced by the nature of the substituents and the reaction conditions. For instance, stabilized ylides in the Wittig reaction predominantly yield (E)-alkenes, whereas non-stabilized ylides often lead to (Z)-alkenes. organic-chemistry.org
Organometallic reagents provide a versatile platform for the construction of complex carbon skeletons. The addition of organometallic compounds, such as organolithium or Grignard reagents, to appropriate electrophiles can be a key step in the synthesis of the 2-ethylhex-5-enoate framework. Subsequent functionalization of the resulting intermediate would then lead to the target molecule.
For example, the addition of an organocuprate to an α,β-unsaturated ester could be employed to introduce the ethyl group at the C2 position. Further elaboration of the carbon chain and introduction of the terminal double bond would complete the synthesis.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and offer powerful tools for constructing the alkene-ester framework of this compound. nih.govyoutube.com Reactions such as the Heck, Suzuki, and Stille couplings allow for the precise formation of carbon-carbon bonds under mild conditions with high functional group tolerance. youtube.com
For instance, a Heck reaction could be envisioned between a suitable vinyl halide and an acrylate derivative to form the C-C bond and establish the ester functionality. Alternatively, a Suzuki coupling involving a vinyl boronic acid or ester and an α-halo ester could achieve a similar transformation. mdpi.com
Recent advancements in palladium catalysis include the development of reactions involving borylated alkenes for the stereoselective synthesis of tetrasubstituted double bonds. mdpi.com Palladium-catalyzed hydroboration or oxidative borylation of allenes can generate borylated alkene intermediates that can then be used in cross-coupling reactions. mdpi.com
Cascade and Multicomponent Reactions Incorporating this compound Substructures
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of synthetic efficiency by combining multiple bond-forming events in a single operation. nih.gov These strategies reduce the number of synthetic steps, minimize waste generation, and can lead to rapid increases in molecular complexity.
While specific cascade or multicomponent reactions leading directly to this compound are not extensively documented, the principles of these reactions can be applied to the synthesis of its substructures. For example, a multicomponent reaction could be designed to assemble the main carbon chain, incorporating the ester and alkene functionalities in a single step. The Povarov reaction, a type of multicomponent reaction, is known for the synthesis of tetrahydroquinolines, but its underlying principles of forming multiple C-C and C-N bonds in one pot could inspire the design of new MCRs for alkene-ester synthesis. nih.gov
Continuous Flow Synthesis Methods for Enhanced Production Efficiency
The transition from batch to continuous flow manufacturing represents a significant advancement in the chemical industry, offering improved safety, consistency, and scalability. For the synthesis of specialty esters like this compound, continuous flow methodologies provide precise control over reaction parameters, leading to enhanced production efficiency and product purity. This section explores the application of continuous flow synthesis for this specific compound, drawing upon analogous esterification processes and established principles of flow chemistry.
Continuous flow synthesis is particularly advantageous for esterification reactions, which are often equilibrium-limited. The ability to precisely control temperature, pressure, and residence time in a continuous reactor allows for the optimization of reaction conditions to favor product formation and minimize side reactions. Furthermore, the high surface-area-to-volume ratio in microreactors or packed-bed reactors enhances heat and mass transfer, leading to faster reaction rates and higher conversions.
Research Findings in Continuous Flow Esterification
While specific studies on the continuous flow synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on similar unsaturated esters and other ethyl esters. For instance, studies on the enzymatic esterification of unsaturated fatty acids in packed-bed reactors have demonstrated high conversion rates by controlling the molar ratio of reactants and the residence time nih.gov. In these systems, an immobilized lipase is often used as a catalyst, offering a greener alternative to traditional acid catalysts.
Another relevant example is the continuous flow synthesis of ethyl hexanoate, a structurally similar saturated ester. Research in this area has utilized multi-channel microreactors to significantly increase product flow rate while maintaining high conversion rates (approaching 99%) at ambient temperatures taylors.edu.my. These studies highlight the scalability of microreactor technology through numbering-up (parallelization) of reactor units taylors.edu.my.
The choice of reactor type is crucial in designing a continuous flow process. Plug-flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs) are common choices. For esterification, PFRs can offer better control over residence time distribution, which is critical for maximizing conversion in equilibrium-limited reactions mdpi.com.
Key parameters that are optimized in continuous flow esterification processes include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation. Optimal temperature ranges are typically determined experimentally. For similar esterifications, temperatures can range from ambient to around 110°C, depending on the catalyst and reactor type taylors.edu.mymdpi.com.
Flow Rate and Residence Time: The residence time, which is inversely proportional to the flow rate for a given reactor volume, directly impacts the extent of reaction. Longer residence times allow for higher conversion but reduce throughput. A balance must be struck to achieve both high conversion and high productivity.
Catalyst: Both chemical and enzymatic catalysts can be employed in continuous flow systems. Solid acid catalysts or immobilized enzymes are particularly suitable for packed-bed reactors, as they can be easily retained within the reactor, simplifying product purification nih.govriken.jp.
Molar Ratio of Reactants: While a stoichiometric ratio may be used, an excess of one reactant (typically the alcohol) can be employed to shift the equilibrium towards the product.
Hypothetical Continuous Flow Process for this compound
Based on the principles and research findings discussed, a hypothetical continuous flow process for the synthesis of this compound can be conceptualized. A plausible route would involve the esterification of 2-Ethylhex-5-enoic acid with ethanol.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed Reactor (PBR) with Immobilized Lipase | Enables catalyst retention, promotes high conversion, and aligns with green chemistry principles. |
| Catalyst | Immobilized Candida antarctica lipase B (Novozym 435) | A commonly used and robust enzyme for esterification of various substrates. |
| Substrates | 2-Ethylhex-5-enoic acid and Ethanol | Direct reactants for the target ester. |
| Molar Ratio (Acid:Alcohol) | 1:1.5 | A slight excess of ethanol can help drive the reaction equilibrium towards the product side. |
| Temperature | 60-70 °C | Optimal range for many lipase-catalyzed esterifications, balancing reaction rate and enzyme stability. |
| Solvent | Solvent-free or minimal use of a non-polar solvent | Reduces downstream separation costs and environmental impact. |
| Residence Time | 30 - 90 minutes | An initial range to be optimized for maximizing conversion while maintaining a practical throughput. |
Table 2: Projected Performance Metrics for the Hypothetical Continuous Flow Process
| Metric | Projected Value | Notes |
|---|---|---|
| Conversion of 2-Ethylhex-5-enoic acid | > 95% | Achievable with optimized residence time and efficient water removal (e.g., pervaporation membrane). |
| Selectivity for this compound | > 98% | Continuous flow offers precise temperature control, minimizing side reactions. |
| Productivity (Space-Time Yield) | High (dependent on final optimized parameters) | A key advantage of continuous processing over batch methods. |
This hypothetical process would involve pumping the two reactants through the packed-bed reactor at a controlled flow rate. The temperature of the reactor would be maintained at the optimal level for the lipase catalyst. The product stream exiting the reactor would then be subjected to a purification process, which is simplified by the absence of a dissolved catalyst. The enhanced efficiency of such a system stems from the high conversion rates, reduced reaction times, and the potential for automation and continuous operation, leading to lower operational costs and a smaller manufacturing footprint compared to traditional batch production.
Reaction Mechanisms and Kinetics of Ethyl 2 Ethylhex 5 Enoate Transformations
Mechanistic Studies of Olefinic Reactivity in Ethyl 2-Ethylhex-5-enoate
The terminal alkene moiety in this compound is a site of high electron density, making it susceptible to various addition reactions. ibchem.com Its reactivity is a focal point for modifications and polymerization of the molecule.
Electrophilic addition is a characteristic reaction of alkenes, where the π bond is broken to form two new σ bonds. libretexts.org In the case of this compound, an unsymmetrical alkene, the addition of an electrophile like a hydrogen halide (HX) proceeds via a carbocation intermediate. The reaction is initiated by the attack of the electron-rich double bond on the electrophile (e.g., the hydrogen in HBr). openstax.org
This initial step forms a C-H single bond and a carbocation on the other carbon of the original double bond. The stability of the resulting carbocation determines the regioselectivity of the reaction. According to Markovnikov's rule, the hydrogen atom of the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms attached. ibchem.comlibretexts.org For this compound, the terminal carbon (C6) has two hydrogens, while the adjacent carbon (C5) has one. Therefore, the proton will add to C6, forming a more stable secondary carbocation at the C5 position. savemyexams.com The subsequent attack by the nucleophilic halide ion (X⁻) on this carbocation yields the final product. libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary, which is attributed to the electron-donating inductive effect of alkyl groups that helps to disperse the positive charge. savemyexams.com
The general mechanism is as follows:
Electrophilic attack: The alkene's π electrons attack the electrophile (H⁺ from HX), forming a C-H bond and a carbocation intermediate on the more substituted carbon. openstax.org
Nucleophilic attack: The halide anion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. libretexts.org
This reaction pathway is a second-order process, with the rate depending on the concentrations of both the alkene and the electrophile. openstax.org
The terminal alkene group of this compound allows it to act as a monomer in free-radical polymerization. This chain reaction process is typically initiated by radical-forming initiators, such as azoisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating or irradiation to generate initial radicals. google.comjove.com The polymerization proceeds through three main steps: initiation, propagation, and termination. fujifilm.com
Initiation: The initiator (I) decomposes to form primary radicals (R•). This radical then adds to the double bond of a monomer molecule (M), creating a new, larger radical (RM•). jove.comfujifilm.com This monomeric radical is the starting point for the growing polymer chain.
Propagation: The newly formed radical adds to another monomer molecule, extending the chain and regenerating the radical site at the new chain end. jove.com This step repeats, rapidly increasing the molecular weight of the polymer. The addition generally occurs in a head-to-tail fashion to produce the most stable radical intermediate (a secondary radical in this case). jove.com Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, potentially leading to branched polymers. msu.edu
Termination: The growth of a polymer chain is stopped when two radical species react with each other. jove.com This can happen through two primary mechanisms:
Combination (or Recombination): Two growing polymer chains join at their radical sites to form a single, longer polymer chain. jove.comfujifilm.com
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. fujifilm.commsu.edu
The polymerization of α,β-unsaturated esters is a known process, and while this compound is not conjugated, its terminal alkene functionality makes it susceptible to these radical-initiated pathways. wikipedia.orgresearchgate.net
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. openstax.org The alkene in this compound can participate in cycloaddition reactions, where two unsaturated molecules react to form a cyclic product. openstax.org
A common example is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile (an alkene). While this compound itself is not a diene, its terminal double bond allows it to act as a dienophile, reacting with various dienes to form a six-membered ring.
Another possibility is the [2+2] cycloaddition, which involves two alkene molecules reacting to form a cyclobutane (B1203170) ring. nih.gov Unlike the thermally allowed Diels-Alder reaction, [2+2] cycloadditions between two simple alkenes are typically forbidden under thermal conditions by orbital symmetry rules and require photochemical activation (irradiation with light). openstax.org However, transition-metal catalyzed [2+2] cycloadditions can occur under milder conditions. For example, rhodium-based catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes to form cyclobutenes. organic-chemistry.org Similar catalytic systems could potentially be applied to reactions involving this compound.
Ester Hydrolysis and Transesterification Reaction Kinetics of this compound
The ester group is the second key reactive site in this compound. It undergoes nucleophilic acyl substitution reactions, most notably hydrolysis, which can be catalyzed by either acid or base. jk-sci.comlibretexts.org
The acid-catalyzed hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.org The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used. libretexts.orgchemistrysteps.com The mechanism is essentially the reverse of the Fischer esterification. ucalgary.ca
The detailed mechanism involves several steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (typically H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgjove.com
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the -OR' group, converting it into a better leaving group (an alcohol). libretexts.orgjove.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (R'-OH). youtube.comjove.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.orgyoutube.com
The rate of this reaction can be influenced by steric hindrance around the carbonyl group. researchgate.net The ethyl group at the α-position (C2) in this compound would be expected to provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less substituted esters. researchgate.netnih.gov
Table 1: Representative Rate Constants for Acid-Catalyzed Ester Hydrolysis This table provides comparative data for simple esters to illustrate typical kinetic values. Specific data for this compound is not available.
| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Ethyl Acetate | HCl | 35 | 0.00260 s⁻¹ | researchgate.net |
| Ethyl Acetate | HCl | 45 | 0.00322 s⁻¹ | researchgate.net |
| Methyl Acetate | HCl | 25 | 1.93 x 10⁻⁴ min⁻¹ | nitt.eduegyankosh.ac.in |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.comalgoreducation.com The reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org
The mechanism proceeds via a nucleophilic acyl substitution pathway:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This breaks the π bond and forms a tetrahedral alkoxide intermediate. jk-sci.com
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (-OR') as the leaving group. This step results in the formation of a carboxylic acid. ucalgary.camasterorganicchemistry.com
Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Various Esters This table provides comparative data to illustrate the effect of structure on reaction rates. Specific data for this compound is not available.
| Ester | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Ethyl Acetate | 25 | 0.112 | testbook.com |
| Phenyl Acetate | 25 | 1.43 | iitd.ac.in |
| p-Nitrophenyl Acetate | 25 | 15.5 | iitd.ac.in |
Kinetic Isotope Effects in Ester Cleavage Reactions
Kinetic Isotope Effects (KIEs) are instrumental in elucidating the mechanisms of chemical reactions, including the cleavage of esters like the hypothetical this compound. While specific KIE data for this compound are not available, insights can be drawn from studies on related ester hydrolysis and cleavage reactions.
Ester cleavage, which can be catalyzed by acids or bases, typically proceeds through a tetrahedral intermediate. masterorganicchemistry.com The rate-determining step of this process can be identified by substituting an atom in the reactant with one of its heavier isotopes and observing the effect on the reaction rate.
For instance, in the base-catalyzed methanolysis of esters, a solvent isotope effect is observed when methanol (B129727) is replaced with methanol-d1 (CH3OD). masterorganicchemistry.com This effect can help determine the degree of proton transfer in the transition state. In a study on the basic methanolysis of various esters, the observed KIEs (kH/kD) provided insights into the transition-state structure. masterorganicchemistry.com
In a different study involving the La[N(SiMe3)2]3-catalyzed reduction of esters with pinacolborane, a KIE of 1.49 was observed when pinacolborane (HBpin) was replaced with its deuterated counterpart (DBpin). nsf.gov This value suggests that the hydride transfer from the boron reagent to the ester's carbonyl carbon is the rate-determining step. nsf.gov Similarly, a Hammett study on the same reaction yielded a small, positive ρ value of 1.11, indicating that the transition state is stabilized by the withdrawal of electron density from the carbonyl carbon. nsf.gov
For the cleavage of this compound, one could hypothesize a KIE experiment involving the hydrolysis of the ester in H2O versus D2O. An observed solvent KIE would suggest the involvement of water as a nucleophile in the rate-determining step. Furthermore, isotopic labeling at the carbonyl oxygen (¹⁸O) could help differentiate between acyl-oxygen and alkyl-oxygen bond cleavage.
Table 1: Illustrative Kinetic Isotope Effects in Ester Cleavage Reactions
| Reaction | Isotopic Substitution | KIE (kH/kD) | Implication |
| Base-catalyzed methanolysis of esters | CH₃OH vs. CH₃OD | > 1 | Indicates proton transfer in the transition state. |
| La-catalyzed ester reduction with HBpin | HBpin vs. DBpin | 1.49 nsf.gov | Suggests that hydride transfer is the rate-determining step. nsf.gov |
| Aerobic oxidation of ketones to esters | C-H vs. C-D at α-position | > 1 | A significant KIE would indicate that C-H bond cleavage is part of the rate-determining step. acs.org |
This table presents data from analogous reactions to illustrate the principles of KIE in ester cleavage.
Stereochemical Outcomes of Catalytic Hydrogenation and Oxidation of this compound
The presence of a prochiral double bond in this compound makes it a suitable substrate for stereoselective transformations like catalytic hydrogenation and oxidation.
Diastereoselectivity in Heterogeneous and Homogeneous Hydrogenation
Catalytic hydrogenation of the C=C double bond in this compound would generate a new stereocenter. The diastereoselectivity of this reaction would depend on the nature of the catalyst (heterogeneous or homogeneous) and the existing chiral center at C2.
In heterogeneous hydrogenation , using catalysts like Palladium on carbon (Pd/C), the substrate adsorbs onto the catalyst surface. The diastereoselectivity is then influenced by the preferred conformation of the molecule on the surface, which minimizes steric hindrance. ethz.ch For α,β-unsaturated esters, the chiral auxiliary's steric bulk can direct the hydrogen attack from the less hindered face, leading to high diastereoselectivity. ethz.ch
Homogeneous hydrogenation using chiral catalysts, such as those based on rhodium or iridium, can offer high levels of diastereoselectivity. rsc.orgresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has been shown to yield products with excellent enantioselectivities (up to 99% ee). researchgate.net In some cases, the hydrogenation of (E)- and (Z)-isomers of an unsaturated ester can lead to opposite enantiomers of the product, a phenomenon known as enantiodivergence. rsc.org Conversely, enantioconvergent hydrogenations, where both (E) and (Z) isomers yield the same major enantiomer, have also been developed, which is advantageous when dealing with isomeric mixtures. nih.gov
Table 2: Diastereoselectivity in the Hydrogenation of Unsaturated Esters (Illustrative Examples)
| Substrate (Analogous to this compound) | Catalyst | Diastereomeric Excess (de) | Reference |
| Cyclic α,β-dehydrodipeptides | Pd/C | 20-90% | ethz.ch |
| α,β-Unsaturated Esters | Iridium-N,P Ligand Complex | up to >99% ee | rsc.org |
| α-Methoxy β-ketoesters | Rhodium(III) Complex (Transfer Hydrogenation) | High | bohrium.com |
This table provides examples from related systems to illustrate potential outcomes.
Enantioselectivity in Asymmetric Epoxidation and Dihydroxylation
The double bond in this compound is prochiral, making it a target for enantioselective oxidation reactions such as epoxidation and dihydroxylation. wikipedia.org
Asymmetric epoxidation introduces a chiral epoxide ring. The Sharpless asymmetric epoxidation is a well-established method for the epoxidation of allylic alcohols, using a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand. organic-chemistry.org While this compound is not an allylic alcohol, other methods like the Jacobsen-Katsuki epoxidation (using a chiral salen-manganese complex) or the Shi epoxidation (using a chiral ketone catalyst) are effective for unfunctionalized alkenes. wikipedia.orgpnas.org For styrenes, a challenging class of alkenes, high enantioselectivities (89–93% ee) have been achieved using chiral dioxirane (B86890) catalysts. pnas.org
Asymmetric dihydroxylation , pioneered by Sharpless, converts alkenes to chiral 1,2-diols using an osmium catalyst and a chiral ligand derived from cinchona alkaloids (e.g., (DHQD)₂PHAL). organic-chemistry.orgnumberanalytics.comresearchgate.net These reagents are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β, which provide access to either enantiomer of the diol. organic-chemistry.org The enantioselectivity of this reaction can be very high, but it can be influenced by the steric and electronic properties of the alkene substrate. york.ac.uk
Table 3: Enantioselectivity in Asymmetric Oxidation of Prochiral Alkenes (Illustrative Examples)
| Reaction | Catalyst/Reagent System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Epoxidation | Chiral Dioxirane | Styrenes | 89-93% | pnas.org |
| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL (AD-mix-β) | Prochiral Olefins | Often >90% | organic-chemistry.org |
| Asymmetric Epoxidation | Cytochrome P-450 (enzymatic) | Aliphatic Alkenes | up to 50% | nih.gov |
This table provides examples from related systems to illustrate potential outcomes.
Rearrangement Reactions Involving the this compound Carbon Skeleton
The carbon skeleton of this compound, featuring an ester and an isolated double bond, could potentially undergo several types of rearrangement reactions.
One of the most relevant would be a Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. organic-chemistry.org The aliphatic Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org While this compound is not an allyl vinyl ether, it could be a precursor to a substrate for a Johnson-Claisen rearrangement. tcichemicals.comthermofisher.com This variation involves the reaction of an allylic alcohol with an orthoester under acidic conditions to produce a γ,δ-unsaturated ester. tcichemicals.comthermofisher.com If the ester group of this compound were reduced to the corresponding allylic alcohol, it could then undergo a Johnson-Claisen rearrangement.
Another potential rearrangement is the isomerization of the α,β-unsaturated ester to a β,γ-unsaturated ester. This deconjugation is generally thermodynamically unfavorable but can be achieved under specific reaction conditions, sometimes coupled with another reaction like amidation. unige.ch
Other rearrangement reactions, such as the Baeyer-Villiger oxidation, which converts a ketone to an ester, are also known. wiley-vch.de While not directly applicable to this compound, they are part of the broader family of rearrangement reactions that involve esters. wiley-vch.de
Table 4: Potential Rearrangement Reactions
| Rearrangement Type | Required Functional Group Transformation of this compound | Product Type | Reference |
| Johnson-Claisen | Reduction of ester to allylic alcohol | γ,δ-Unsaturated ester | tcichemicals.comthermofisher.com |
| Deconjugation Isomerization | None, but specific base conditions required | β,γ-Unsaturated ester | unige.ch |
| Cope Rearrangement | Conversion to a 1,5-diene structure | Isomeric 1,5-diene | organic-chemistry.org |
This table outlines potential rearrangement pathways based on transformations of the title compound's structure.
Computational Chemistry and Theoretical Studies of Ethyl 2 Ethylhex 5 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity of Ethyl 2-Ethylhex-5-enoate
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For a compound like this compound, these methods can predict its behavior in chemical reactions and its conformational preferences.
Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic structure of molecules. For this compound, which possesses several rotatable single bonds, a complex potential energy surface with multiple conformers is expected.
A conformational search would be the initial step, systematically rotating the dihedral angles of the ethyl group, the ester linkage, and the alkyl chain to identify all possible low-energy structures. The geometries of these conformers would then be optimized using a functional such as B3LYP, often paired with a basis set like 6-31G(d) or larger for greater accuracy. worldscientific.com The relative energies of these optimized conformers would be calculated to determine their thermodynamic stability. For instance, in studies of α,β-unsaturated esters, s-cis and s-trans conformers around the C=C-C=O bond are typically identified and their relative stabilities assessed. banglajol.info For this compound, rotations around the C2-C3, C4-C5, and the ester C-O bonds would lead to a variety of stable conformers. The most stable conformer is typically the one with the lowest calculated energy, and its geometry provides insights into the molecule's preferred shape.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data that would be generated from DFT calculations to compare the stability of different conformers. The values are for illustrative purposes only.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.5 |
| 4 | 0° (syn) | 4.0 |
This data is illustrative and not from actual experimental or computational results.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound would be calculated using DFT.
The HOMO is the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that can accept electrons, highlighting sites prone to nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized on the C=C double bond at the 5-position, making it the primary site for electrophilic addition. The LUMO is likely centered on the carbonyl carbon of the ester group, which is the most electrophilic center and thus the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net FMO analysis can also be used to predict the outcomes of pericyclic reactions, such as cycloadditions, by examining the symmetry and overlap of the frontier orbitals of the reactants. wikipedia.orgnumberanalytics.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table shows representative data that would be obtained from FMO analysis. The values are for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized on the C5=C6 double bond |
| LUMO | -0.8 | Localized on the C=O of the ester group |
| HOMO-LUMO Gap | 8.7 | Indicator of chemical reactivity |
This data is illustrative and not from actual experimental or computational results.
Molecular Dynamics Simulations of this compound in Various Solvents and Reaction Environments
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and solving Newton's equations of motion for all atoms in the system over a period of time.
These simulations can reveal how the solvent affects the conformational preferences of the ester. For example, in a polar solvent, conformers with a larger dipole moment might be stabilized. MD simulations are also used to study the transport properties of the molecule, such as its diffusion coefficient in a given medium. In the context of a chemical reaction, MD can be used to sample the reactant state and to explore the energy landscape leading to the transition state, complementing the static picture provided by quantum chemical calculations. researchgate.net For instance, simulations of esters in aqueous solution have been used to investigate the mechanism of hydrolysis. researchgate.netresearchgate.netrsc.org
Prediction of Spectroscopic Parameters for Advanced Structural Elucidation of this compound
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structure.
NMR spectroscopy is a primary tool for structure determination. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.netacs.org The process involves optimizing the geometry of the most stable conformers of this compound and then calculating the magnetic shielding tensors for each nucleus using a method like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Since the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers, it is crucial to consider the conformational landscape. acs.org The predicted chemical shifts for each stable conformer are averaged based on their calculated relative populations to obtain a final predicted spectrum that can be compared with experimental data. This comparison can help in assigning the peaks in the experimental spectrum and confirming the presence of specific conformers in solution. beilstein-journals.org
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table illustrates how computationally predicted NMR data would be compared to experimental data for structural verification. The values are for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Carbonyl) | 172.5 | 172.3 |
| C2 | 45.1 | 44.9 |
| C3 | 32.8 | 32.6 |
| C4 | 28.5 | 28.4 |
| C5 | 138.0 | 138.2 |
| C6 | 115.2 | 115.0 |
| C7 (Ethyl CH₂) | 29.9 | 29.7 |
| C8 (Ethyl CH₃) | 14.3 | 14.1 |
| O-CH₂ | 60.5 | 60.3 |
| O-CH₂-CH₃ | 14.2 | 14.1 |
This data is illustrative and not from actual experimental or computational results.
The calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. acs.org The predicted vibrational spectrum can then be used to assign the absorption bands in the experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the ester, the C=C stretch of the alkene, and various C-H and C-C stretching and bending modes. libretexts.org
Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table shows representative data that would be obtained from vibrational frequency calculations. The values are for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| C=O Stretch | 1735 | 1750-1735 |
| C=C Stretch | 1645 | 1680-1640 |
| sp² C-H Stretch | 3080 | 3100-3000 |
| sp³ C-H Stretch | 2960-2850 | 3000-2850 |
| C-O Stretch | 1240 | 1300-1000 |
This data is illustrative and not from actual experimental or computational results.
Structure-Reactivity Relationships and Reaction Path Analysis Derived from Theoretical Models for this compound
While specific, in-depth computational studies focusing exclusively on this compound are not widely available in published literature, its structure allows for a clear prediction of its reactivity based on theoretical models of analogous molecules. The structure-reactivity profile of this compound is dictated by the presence of two key functional groups: the ethyl ester and an isolated carbon-carbon double bond. The lack of conjugation between these two groups means their reactivity can be considered largely independently.
Theoretical models, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating electronic structure and predicting reaction pathways. For unsaturated esters where the double bond is not conjugated with the ester carbonyl, a distinct separation of reactive sites is observed.
Frontier Molecular Orbitals and Reactivity
A foundational concept in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
For molecules with a structure similar to this compound, such as Methyl 5-methylhex-5-enoate, DFT calculations reveal a clear localization of these orbitals.
The HOMO is primarily localized on the π-system of the C5=C6 double bond. This region, being the most electron-rich and having the most accessible electrons, is the primary site for attack by electrophiles.
The LUMO is centered on the π* antibonding orbital of the ester's carbonyl group (C=O). This localization indicates that the carbonyl carbon is the most electron-deficient site and, therefore, the most susceptible to nucleophilic attack.
This electronic separation predicts a dual nature of reactivity: reactions typical of alkenes and reactions typical of esters. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A larger gap generally implies higher stability and lower reactivity.
Interactive Data Table: Illustrative DFT Parameters for this compound
The following table contains representative data that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). These are illustrative values for educational purposes and are not experimentally derived data for the specific compound.
| Calculated Parameter | Atom(s) Involved | Illustrative Value | Implication for Reactivity |
| HOMO Energy | C5=C6 Alkene | -6.8 eV | Indicates the energy of the most available electrons; site for electrophilic attack. |
| LUMO Energy | C=O Carbonyl | +0.5 eV | Indicates the energy of the lowest empty orbital; site for nucleophilic attack. |
| HOMO-LUMO Gap | Entire Molecule | 7.3 eV | A relatively large gap suggests high kinetic stability. |
| Mulliken Atomic Charge | Carbonyl Carbon (C1) | +0.65 | Significant positive charge confirms this atom as a primary electrophilic center. |
| Mulliken Atomic Charge | Carbonyl Oxygen (O) | -0.55 | Significant negative charge makes this atom a potential site for protonation. |
| Mulliken Atomic Charge | Alkene Carbons (C5/C6) | -0.15 / -0.18 | Slight negative charge indicates electron density, supporting susceptibility to electrophiles. |
Reaction Path Analysis
Computational chemistry allows for the detailed analysis of reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
Ester Hydrolysis: Theoretical models can be used to analyze the reaction path for both acid-catalyzed and base-catalyzed hydrolysis. In a base-catalyzed mechanism, the analysis would model the nucleophilic attack of a hydroxide (B78521) ion on the LUMO-localized carbonyl carbon. Calculations would determine the energy barrier for the formation of the tetrahedral intermediate and the subsequent barrier for the departure of the ethoxide leaving group.
Electrophilic Addition to the Alkene: The reaction path for the addition of an electrophile (e.g., HBr or Br₂) across the C5=C6 double bond can also be modeled. The calculations would focus on the interaction of the electrophile with the molecule's HOMO. For an unsymmetrical reagent like HBr, the model could predict the regioselectivity of the reaction (i.e., Markovnikov vs. anti-Markovnikov addition) by comparing the energies of the two possible carbocation intermediates formed after the initial protonation step.
Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 2 Ethylhex 5 Enoate
High-Resolution Mass Spectrometry for Isomeric Differentiation and Trace Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Ethyl 2-Ethylhex-5-enoate, offering precise mass measurements that aid in the differentiation of isomers and the identification of trace-level impurities. The high resolving power of instruments like Orbitrap and FT-ICR MS allows for the determination of elemental compositions of the parent ion and its fragments with high accuracy, which is critical in distinguishing between compounds with the same nominal mass but different atomic compositions. lcms.czasdlib.org
Isomeric differentiation, a significant challenge in mass spectrometry, can be addressed by coupling HRMS with tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID). lcms.cz While isomers may exhibit identical precursor ions, their fragmentation patterns upon CID can be distinct, providing a fingerprint for each isomer. nih.govresearchgate.net For this compound, characteristic fragmentation pathways, such as McLafferty rearrangements and losses of small neutral molecules, can be analyzed to distinguish it from structural isomers. The relative abundances of these fragment ions can create a unique mass spectral profile for isomer identification. nih.gov
Trace impurity profiling benefits immensely from the high sensitivity and selectivity of HRMS. Potential impurities arising from the synthesis of this compound, such as starting materials, byproducts, or degradation products, can be detected and identified even at very low concentrations. The accurate mass measurements provided by HRMS facilitate the assignment of elemental formulas to these trace components, enabling a comprehensive purity assessment of the target compound.
Table 1: Potential HRMS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| [M-C₂H₄]⁺ | Loss of ethylene | Characteristic of esters with an ethyl group |
| [M-C₂H₅O]⁺ | Loss of ethoxy radical | Cleavage of the ester group |
| [M-C₄H₇]⁺ | Loss of butenyl radical | Fragmentation of the hexenoate chain |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of this compound, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals and confirming the connectivity of atoms within the molecule.
NOESY and COSY for Proximity and Connectivity Mapping
Correlation SpectroscopY (COSY) is a powerful 2D NMR technique used to identify protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY spectra would reveal correlations between adjacent protons in the ethyl and ethylhexenoate moieties, allowing for the tracing of the carbon backbone.
Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry around the double bond and the conformation of the molecule. For this compound, NOESY can help to confirm the E or Z configuration of the double bond by observing spatial proximities between specific protons across the double bond.
Heteronuclear Correlation Spectroscopy (HMQC, HSQC, HMBC) for Carbon-Proton Connectivity
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms. columbia.edulibretexts.org These spectra simplify the assignment of carbon signals by linking them to their attached protons, whose chemical shifts are more dispersed and often easier to assign from 1D ¹H NMR. columbia.edulibretexts.org
Table 2: Expected NMR Correlations for this compound
| Technique | Correlating Nuclei | Information Gained |
| COSY | ¹H - ¹H | J-coupling between adjacent protons |
| NOESY | ¹H - ¹H (through space) | Spatial proximity, stereochemistry |
| HSQC/HMQC | ¹H - ¹³C (one bond) | Direct C-H connectivity |
| HMBC | ¹H - ¹³C (multiple bonds) | Long-range C-H connectivity, skeletal structure |
Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination of Chiral this compound
Since this compound possesses a chiral center at the C2 position, the separation and quantification of its enantiomers are critical for determining its enantiomeric excess (ee). heraldopenaccess.us Chiral chromatography, utilizing either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for this purpose. nih.govuma.es
The principle behind chiral chromatography is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus, their separation. sigmaaldrich.com The choice of the CSP is crucial and often requires screening of various phases to achieve optimal separation. For a volatile compound like this compound, chiral GC with a cyclodextrin-based CSP is a viable option. gcms.cz Alternatively, chiral HPLC offers a wider variety of CSPs and mobile phase conditions that can be tailored for the separation. heraldopenaccess.us
Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The use of sensitive detectors, such as a Flame Ionization Detector (FID) for GC or a UV detector for HPLC, allows for accurate quantification. heraldopenaccess.us
Hyphenated Techniques for In-situ Reaction Monitoring and Complex Mixture Deconvolution
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring and the analysis of complex mixtures containing this compound. ijpsjournal.comresearchgate.net These techniques provide comprehensive information in a single analysis. asdlib.org
GC-FTIR and LC-MS for Comprehensive Product Analysis
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) combines the separation power of GC with the structural information provided by FTIR. As components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. This allows for the identification of functional groups present in each separated compound, which can be particularly useful for identifying byproducts in the synthesis of this compound. rjpn.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the mass analysis of MS. researchgate.net This is invaluable for monitoring the progress of reactions, such as the esterification to produce this compound, by tracking the consumption of reactants and the formation of products and intermediates in real-time. nih.govresearchgate.net LC-MS can also be used to analyze complex reaction mixtures, providing both retention time and mass-to-charge ratio data for each component, which aids in their identification and quantification. plos.org
In-situ Spectroscopy (ATR-IR, Raman) for Real-time Reaction Progress Monitoring
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy, are powerful tools for monitoring the synthesis of this compound. These non-invasive methods provide continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction.
ATR-IR Spectroscopy for Real-time Monitoring
ATR-IR spectroscopy is particularly well-suited for monitoring liquid-phase reactions, such as the esterification process to produce this compound from 2-ethylhex-5-enoic acid and ethanol. The technique involves an internal reflection element (IRE), typically a crystal with a high refractive index, which is brought into contact with the reaction mixture. An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection point, an evanescent wave penetrates a short distance into the sample, where it can be absorbed by the molecules present. The attenuated energy of the reflected beam provides a characteristic infrared spectrum of the sample.
For the synthesis of this compound, an ATR-IR probe can be directly immersed into the reaction vessel. The progress of the reaction can be monitored by tracking the changes in the intensity of specific absorption bands corresponding to the reactants and the product. As the esterification reaction proceeds, the characteristic absorption bands of the carboxylic acid and alcohol reactants will decrease in intensity, while the bands corresponding to the ester product will increase.
The following table outlines the key characteristic infrared absorption bands that can be monitored during the synthesis of this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product | Change During Reaction |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2-Ethylhex-5-enoic acid | Decrease |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | 2-Ethylhex-5-enoic acid | Decrease |
| C=O (Ester) | Stretching | 1735-1750 | This compound | Increase |
| C-O (Ester) | Stretching | 1150-1250 | This compound | Increase |
| C=C (Alkene) | Stretching | 1640-1680 | 2-Ethylhex-5-enoic acid & this compound | Relatively Constant |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Ethanol | Decrease |
By plotting the absorbance of the characteristic ester C=O stretch at approximately 1740 cm⁻¹ against time, a reaction progress curve can be generated. This data allows for the determination of reaction kinetics, including the reaction rate and the time to completion.
Raman Spectroscopy for Real-time Monitoring
Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to ATR-IR. It is based on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with molecules, a small fraction of the scattered light is shifted in energy due to the vibrational modes of the molecules. This energy shift provides a unique spectral fingerprint of the sample.
One of the significant advantages of Raman spectroscopy for reaction monitoring is its low sensitivity to water, which is a byproduct of esterification. This allows for clear observation of the changes in the concentrations of other species in the reaction mixture. Additionally, the C=C double bond, which is a key feature of this compound, often gives a strong and sharp signal in Raman spectra.
For in-situ monitoring, a Raman probe can be inserted into the reaction vessel. The progress of the esterification can be followed by monitoring the decrease in the Raman signals of the reactants and the increase in the signals of the product.
The table below lists the characteristic Raman shifts that are relevant for monitoring the synthesis of this compound.
| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) | Reactant/Product | Change During Reaction |
| C=O (Carboxylic Acid) | Stretching | 1640-1680 | 2-Ethylhex-5-enoic acid | Decrease |
| C=O (Ester) | Stretching | 1720-1740 | This compound | Increase |
| C=C (Alkene) | Stretching | 1640-1680 | 2-Ethylhex-5-enoic acid & this compound | Relatively Constant |
| C-H (Alkane) | Stretching | 2800-3000 | All organic species | Complex changes |
| C-O (Alcohol) | Stretching | 1020-1070 | Ethanol | Decrease |
The intensity of the C=C stretching vibration around 1650 cm⁻¹ can be used as an internal standard to normalize the spectra, as its concentration remains relatively constant throughout the reaction. The ratio of the intensity of the ester C=O peak to the C=C peak can then be used to accurately track the formation of this compound.
By utilizing both ATR-IR and Raman spectroscopy, a comprehensive understanding of the reaction dynamics for the synthesis of this compound can be achieved. These in-situ techniques provide real-time data that is invaluable for process control and optimization in an industrial setting.
Applications of Ethyl 2 Ethylhex 5 Enoate As a Chemical Intermediate
Precursor in Polymer Chemistry and Materials Science
The presence of a polymerizable vinyl group makes Ethyl 2-ethylhex-5-enoate a candidate for use in the synthesis of advanced polymeric materials. Its ethyl group at the alpha-position and the hexenoate backbone can be exploited to impart specific properties such as hydrophobicity, flexibility, and functionality to the resulting polymers.
Free radical copolymerization is a fundamental technique used to create materials with tailored properties by combining different monomers. researchgate.net The incorporation of functional monomers is a key strategy for designing polymers with specific capabilities, such as improved adhesion, biocompatibility, or reactivity for post-polymerization modification. sigmaaldrich.com
While direct studies detailing the copolymerization of this compound are not prominently featured in available research, its structure is analogous to other functionalized vinyl and acrylic esters widely used in polymer synthesis. researchgate.net As a functionalized monomer, it could be copolymerized with commodity monomers (e.g., styrene, acrylates) to introduce its C8 aliphatic side-chain into the polymer structure. This could be used to modify the physical properties of the resulting copolymer, such as lowering its glass transition temperature (Tg) and increasing its hydrophobicity. The terminal double bond allows for its participation in polymerization, while the ester group remains as a pendant functionality.
Table 1: Potential Applications of this compound in Copolymerization
| Feature of Monomer | Potential Impact on Copolymer Properties | Example Application Area |
|---|---|---|
| C8 Aliphatic Side Chain | Increased hydrophobicity, internal plasticization (lower Tg), improved solubility in nonpolar solvents. | Coatings, adhesives, specialty plastics. |
| Ester Functionality | Site for potential post-polymerization modification (e.g., hydrolysis, amidation). | Functional materials, reactive polymers. |
| Terminal Alkene | Polymerizable group for incorporation into the main polymer chain. | Synthesis of addition polymers. |
Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.comnih.gov These methods are particularly valuable for polymerizing functional monomers that may be challenging to control with conventional free-radical techniques. rsc.orgcmu.edu
ATRP utilizes a transition metal catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for controlled chain growth. rsc.orgspecificpolymers.com RAFT polymerization employs a thiocarbonylthio chain transfer agent to mediate the polymerization, offering excellent tolerance for a wide variety of functional groups and monomers. mdpi.comacs.org
There are no specific studies found detailing the polymerization of this compound using ATRP or RAFT. However, the versatility of these techniques suggests their applicability. Both ATRP and RAFT have been successfully used to polymerize a vast range of vinyl esters and other functional monomers. acs.org The ability of these methods to tolerate ester groups and produce well-defined polymers makes this compound a plausible candidate for such controlled polymerizations. The use of CLRP would allow for the synthesis of well-defined homopolymers or block copolymers containing this compound units, opening avenues for its use in advanced applications like drug delivery systems, surface modifiers, and nanostructured materials. nih.gov
Table 2: Comparison of ATRP and RAFT for Potential Polymerization of this compound
| Technique | Mechanism Principle | Potential Advantages for This Monomer |
|---|---|---|
| ATRP | Reversible activation/deactivation of dormant chains by a metal catalyst complex. rsc.org | High degree of control over molecular weight and architecture; ability to create block copolymers. nih.gov |
| RAFT | Reversible chain transfer mediated by a thiocarbonylthio agent. mdpi.com | Wide tolerance of functional groups, solvents, and reaction conditions; metal-free products. acs.org |
Building Block for the Synthesis of Flavor and Fragrance Compounds
Esters are a critical class of compounds in the flavor and fragrance industry, often responsible for the fruity and floral notes in natural and formulated products. The structural features of this compound make it an interesting starting point for the synthesis of novel aroma chemicals.
The chemical structure of this compound offers several sites for derivatization to produce molecules with desirable sensory properties. The terminal double bond can undergo a variety of chemical transformations, including hydrogenation to the saturated analog (Ethyl 2-ethylhexanoate), epoxidation, hydroformylation, or metathesis. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to generate different esters. These transformations can lead to a diverse range of aliphatic molecules with varying odor profiles. Furthermore, intramolecular cyclization reactions could potentially be explored to create lactones or other cyclic structures, which are also important classes of fragrance compounds.
The synthesis of natural products and their analogs is a driving force in organic chemistry, often aimed at creating molecules with potent biological activity or unique properties. rsc.org These syntheses frequently rely on chiral pool starting materials or the creation of strategic building blocks that can be elaborated into the complex target structure. researchgate.netresearchgate.net
This compound can be considered a strategic C8 chiral building block. The stereocenter at C-2, combined with the reactive handles of the terminal alkene and the ester, makes it a potentially useful precursor in the synthesis of analogs of polyketide natural products, macrolides, or other compounds that feature substituted aliphatic chains. beilstein-journals.org Synthetic strategies could involve using the alkene for chain extension via cross-coupling or metathesis reactions, while the ester functionality could be converted into an aldehyde, alcohol, or other group needed for subsequent transformations in a total synthesis pathway. Although direct examples initiating from this compound are not documented in the searched literature, the principles of divergent total synthesis and function-oriented synthesis support the potential utility of such versatile building blocks. researchgate.net
Intermediate in Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is essential for modern agriculture. The synthesis of these active ingredients often involves multi-step processes where key intermediates determine the feasibility and efficiency of the route. While specific applications of this compound in commercial agrochemicals are not publicly detailed, analysis of structurally related compounds reveals its potential in this sector. For example, compounds containing the 2-ethylhexenal or 2-ethylhexenoic acid core have been investigated for their biological activities, including fungicidal properties.
The functional groups of this compound allow for its conversion into various derivatives that could possess agrochemical activity. For instance, the ester could be converted to an amide, a common functional group in many pesticides. The double bond could be functionalized to introduce different toxophores or to modify the molecule's physical properties, such as its environmental persistence and uptake by the target organism. Therefore, this compound serves as a platform for creating libraries of new compounds for screening in agrochemical research.
Construction of Specific Scaffolds for Agrochemical Active Ingredients
The molecular framework of this compound is a potential starting point for the synthesis of various agrochemical scaffolds. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. By modifying the ester and alkene functionalities, a diverse range of derivatives can be produced.
Theoretically, the terminal alkene can be transformed through various reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce new functional groups. These groups can then be further manipulated to build heterocyclic systems or other complex structures common in pesticide and herbicide design. For instance, the related compound 2-Ethyl-2-hexenal, which shares a similar carbon backbone, is utilized in the manufacturing of insecticides. nih.gov Its acid form also exhibits strong antifungal properties, useful for preserving plant materials like straw and grains. nih.gov
While direct, documented research on the conversion of this compound into specific, commercialized agrochemical ingredients is not extensively published, its structural elements are present in molecules with known biological activity. For example, the synthesis of epoxyoxirenes, which have been investigated as potential herbicides, begins with a Diels-Alder reaction to create a cyclic anhydride (B1165640) scaffold that is subsequently modified. mdpi.com The unsaturated nature of this compound makes it a candidate for similar cycloaddition reactions to form foundational scaffolds.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-Ethylhex-5-enoic acid. This acid can then be converted into amides, acid chlorides, or other derivatives, which are common intermediates in the synthesis of active agrochemical compounds. This versatility allows for the construction of a variety of molecular frameworks suitable for screening for herbicidal, insecticidal, or fungicidal activity.
Stereoselective Synthesis of Biologically Active Agrochemical Isomers
The biological activity of many agrochemicals is highly dependent on their stereochemistry. The synthesis of a single, desired stereoisomer, known as stereoselective synthesis, is crucial for maximizing efficacy and minimizing off-target effects. This compound possesses a chiral center at the carbon atom at position 2, making it a useful starting material for stereoselective synthesis.
The presence of this chiral center means that enantiomerically pure forms of this compound could be used to generate agrochemical products with a specific three-dimensional structure. The Ireland-Claisen rearrangement is a powerful tool in organic synthesis for the stereocontrolled formation of carbon-carbon bonds, and it can be used to generate structures similar to this compound with high diastereoselectivity. acs.orgscholaris.ca Such rearrangements are critical in the synthesis of complex natural products and other biologically active molecules. acs.org
While specific examples detailing the use of this compound in the stereoselective synthesis of commercial agrochemicals are not prominent in the available literature, the principles of asymmetric synthesis strongly support its potential in this area. For example, asymmetric hydrogenation of similar unsaturated esters is a well-established method for producing chiral molecules. researchgate.net By using a chiral catalyst, the double bond in this compound could be hydrogenated to produce one of two possible stereoisomers of the saturated ester with high selectivity. This approach is fundamental in modern pharmaceutical and agrochemical research. uva.nl
The table below summarizes potential stereoselective reactions involving this compound for the synthesis of chiral agrochemical intermediates.
| Reaction Type | Reagent/Catalyst | Potential Chiral Product | Significance in Agrochemicals |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | (R)- or (S)-Ethyl 2-ethylhexanoate | Creates a saturated chiral center, a common feature in bioactive molecules. |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral diol derivatives | Introduces multiple stereocenters for building complex scaffolds. |
| Ireland-Claisen Rearrangement | Chiral auxiliary | γ,δ-unsaturated carboxylic acids | Establishes stereochemistry at the α- and β-positions relative to the new carboxyl group. acs.org |
Role in Advanced Materials Science Beyond Polymers
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the creation of functional surfaces and self-assembling systems.
Incorporation into Functionalized Surfaces and Coatings via Surface Chemistry
The terminal double bond of this compound is a key feature that allows it to be grafted onto surfaces, altering their chemical and physical properties. This process, known as surface functionalization, is critical for developing advanced materials with tailored characteristics such as hydrophobicity, biocompatibility, or specific reactivity.
One potential method for attaching this compound to a surface is through radical-initiated grafting. The alkene can react with a radical species on a substrate, forming a covalent bond and anchoring the molecule to the surface. Another approach is through hydrosilylation, where the double bond reacts with a silicon-hydride functionalized surface, a common method for modifying silica (B1680970) and other silicon-based materials.
Once attached, the ester group of this compound can be further modified. For example, hydrolysis of the ester to a carboxylic acid would create a negatively charged, hydrophilic surface. This could be useful for applications in biosensors, where surface charge can influence protein adsorption, or in creating anti-fouling coatings. Alternatively, the ester could be reacted with other molecules to attach specific functionalities, such as fluorescent dyes for imaging applications or bioactive peptides for biomedical devices.
Synthesis of Amphiphilic Molecules and Self-Assembling Systems
Amphiphilic molecules, which contain both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part, can spontaneously organize in water to form structures like micelles or vesicles. google.com These self-assembling systems are of great interest for a range of applications, including drug delivery, encapsulation of flavors and fragrances, and as nanoreactors.
This compound can be readily converted into an amphiphilic molecule. The long carbon chain of the molecule is inherently hydrophobic. By hydrolyzing the ethyl ester group to a carboxylic acid and then deprotonating it to form a carboxylate salt, a hydrophilic head group is created. The resulting molecule, a salt of 2-Ethylhex-5-enoic acid, would be amphiphilic.
The balance between the hydrophilic and hydrophobic portions of an amphiphile determines the type of structure it will form in solution. The specific geometry of the 2-ethylhex-5-enoate backbone would influence the packing of these molecules, potentially leading to the formation of spherical micelles, cylindrical rods, or other complex assemblies. google.com The presence of the double bond in the hydrophobic tail also offers a site for further chemical reactions, such as cross-linking the molecules within the self-assembled structure to create more robust, stable nanoparticles.
The table below outlines the properties and potential applications of amphiphiles derived from this compound.
| Derived Amphiphile | Hydrophilic Group | Hydrophobic Group | Potential Self-Assembled Structure | Potential Application |
| Sodium 2-Ethylhex-5-enoate | Carboxylate (-COO⁻Na⁺) | 2-Ethylhex-5-enyl chain | Micelles, vesicles | Drug delivery, solubilizing agent |
| Poly(ethylene glycol) ester of 2-Ethylhex-5-enoic acid | Poly(ethylene glycol) chain | 2-Ethylhex-5-enyl chain | Polymer-caged nanoparticles (polymersomes) | Controlled release systems, diagnostics |
Future Research Directions and Emerging Trends in Ethyl 2 Ethylhex 5 Enoate Research
Development of Sustainable and Green Synthesis Routes for Ethyl 2-Ethylhex-5-enoate
The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce environmental impact by using renewable resources, minimizing waste, and employing less hazardous substances. The synthesis of esters, including this compound, is a key area for green innovation.
Future research will focus on replacing traditional, hazardous solvents and catalysts with greener alternatives. asynt.comsterlingpharmasolutions.com For instance, the Steglich esterification, a common method for ester synthesis, traditionally uses chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and amide solvents like DMF, which are associated with health and environmental risks. sterlingpharmasolutions.com Research has shown that acetonitrile (B52724) can be a greener substitute, enabling high-yield synthesis without the need for extensive chromatographic purification. sterlingpharmasolutions.com The use of renewable feedstocks, such as those derived from biomass, is another critical avenue. asynt.com Bio-oil, a liquid product from biomass pyrolysis, contains carboxylic acids that can be converted into esters through esterification, thereby upgrading a low-value byproduct into more valuable chemicals. utwente.nlmdpi.comresearchgate.net This approach not only utilizes a renewable resource but also improves the properties of the bio-oil for potential use as fuel. utwente.nlmdpi.comresearchgate.net
The development of novel, recyclable catalysts is also paramount. Solid acid catalysts and heterogeneous catalysts like zeolites and metal-organic frameworks are being explored to improve reaction selectivity and efficiency while simplifying product separation. asynt.com Recent studies highlight the potential of bimetallic oxide clusters as highly reactive catalysts for ester production using molecular oxygen as a benign oxidant, with water as the only byproduct. eurekalert.org
Table 1: Comparison of Green vs. Traditional Solvents in Esterification
| Parameter | Green Solvents | Traditional Solvents |
|---|---|---|
| Yield | 92% | 85% |
| Selectivity | 95% | 85% |
| Reaction Time | Reduced by 25-40% | Baseline |
| Environmental Impact | Low toxicity, biodegradable | Often toxic, non-biodegradable |
Data derived from comparative studies on various chemical reactions, including esterification. bohrium.com
Integration of this compound Synthesis into Flow Chemistry Methodologies
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing chemical manufacturing, particularly in the pharmaceutical industry. asynt.comaurigeneservices.comrsc.org This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and greater scalability and reproducibility. aurigeneservices.comrsc.orgsyrris.com
Table 2: Benefits of Flow Chemistry in Chemical Synthesis
| Benefit | Description |
|---|---|
| Increased Safety | Small reactor volumes and superior heat dissipation reduce risks of thermal runaways. Hazardous intermediates are generated and consumed on demand. rsc.orgsyrris.com |
| Enhanced Control | Precise management of temperature, pressure, and residence time leads to higher selectivity and yield. asynt.comaurigeneservices.com |
| Improved Efficiency | Faster reaction rates due to better mixing and heat transfer; integration of synthesis and purification steps accelerates the overall process. syrris.comrsc.org |
| Scalability | Scaling up is achieved by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling up batch reactors. asynt.com |
| Sustainability | Often leads to cleaner products, reduced solvent usage, and higher atom economy. asynt.comsterlingpharmasolutions.com |
Exploitation of Bio-Catalytic Transformations for Enantioselective Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, aligns perfectly with the goals of green chemistry. Enzymes operate under mild conditions (temperature, pressure, and pH), are biodegradable, and exhibit remarkable chemo-, regio-, and enantioselectivity. eurekalert.orgresearchgate.net For the synthesis of chiral molecules like potential isomers of this compound, enzymatic methods are particularly valuable.
Lipases are a class of enzymes widely used for ester synthesis and hydrolysis. researchgate.netunipd.it Their high selectivity allows for the kinetic resolution of racemic mixtures, where one enantiomer reacts preferentially, leaving the other unreacted. unipd.ittaylorandfrancis.com This provides access to both enantiomers in high purity. A more advanced technique is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. taylorandfrancis.comacs.org Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been successfully employed in the synthesis of a wide variety of chiral esters and lactones with excellent enantioselectivity. acs.orgbiorxiv.org The application of these biocatalytic methods to the synthesis of this compound could provide an efficient and environmentally friendly route to enantiomerically pure forms of the compound, which is crucial as biological activity often varies significantly between enantiomers.
Table 3: Key Enzymes in Biocatalytic Ester Synthesis
| Enzyme | Source Organism | Common Application |
|---|---|---|
| Lipase B (CALB) | Candida antarctica | Kinetic and dynamic kinetic resolution of alcohols and esters. acs.orgbiorxiv.org |
| Lipase TL IM | Thermomyces lanuginosus | Michael addition of amines to acrylates in continuous flow. mdpi.com |
| Lipase PS-C | Pseudomonas cepacia | Highly selective transesterification for kinetic resolution of hydroxy esters. acs.org |
| OPEr | Ophiostoma piceae | Transesterification for synthesis of stanol esters from oil wastes. acs.org |
Advanced Materials Applications and Hybrid Systems Incorporating this compound Derivatives
The functional groups within this compound—an ester and a carbon-carbon double bond—make it and its derivatives attractive building blocks for new materials. Acrylate polymers, which share the reactive α,β-unsaturated ester moiety, are used in a vast range of applications, including coatings, adhesives, and biomedical devices, due to their versatile polymerization characteristics. researchgate.netmdpi.comnih.gov
Future research is likely to explore the incorporation of this compound derivatives into advanced polymer systems. The double bond can participate in various polymerization reactions, while the ester group and the ethyl side chain can be modified to tune the final properties of the material, such as flexibility, hydrophobicity, and chemical resistance. mdpi.comnih.gov One emerging area is the development of functionalized hybrid materials, where organic polymers are combined with inorganic components like graphene or silica (B1680970) nanoparticles. nih.gov Such materials can exhibit enhanced properties and find use in applications like advanced sensors or biocompatible scaffolds for tissue engineering. researchgate.netnih.gov The development of dual-curing systems, where different parts of a molecule react under different stimuli (e.g., heat and UV light), allows for the creation of materials with complex, structured topologies and shape-memory properties. mdpi.com Derivatives of this compound could be designed to participate in these sophisticated polymerization schemes, leading to new classes of smart materials. nih.gov
Deepening Computational Insights into Complex Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and explaining the origins of selectivity in complex organic reactions. nih.govacs.orgrhhz.netnih.gov
For a molecule like this compound, computational studies can provide profound insights. For example, DFT calculations can elucidate the complex reaction pathways in N-Heterocyclic Carbene (NHC)-catalyzed reactions involving α,β-unsaturated esters, identifying the most favorable mechanism and the transition state responsible for stereoselectivity. nih.gov Such studies can reveal the subtle roles of catalysts and additives, guiding the experimental design of more efficient and selective reactions. eurekalert.orgnih.gov Similarly, computational models can be used to study the mechanism of transition metal-catalyzed reactions, such as palladium-catalyzed carboacylation, helping to identify key intermediates and competing reaction pathways. acs.org By modeling the transition states of enzymatic reactions, researchers can understand how enzymes like carboxylesterases achieve their high selectivity in both hydrolysis and transesterification reactions. nih.gov This knowledge is critical for enzyme engineering efforts aimed at creating novel biocatalysts with tailored specificities for desired substrates, including complex esters like this compound.
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing Ethyl 2-Ethylhex-5-enoate?
- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of 2-ethylhexanol with formic acid. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use sulfuric acid (0.5–1.0 mol%) for efficient protonation of the carbonyl group.
- Reactor Design : Rotating packed bed reactors (RPBs) enhance mass transfer efficiency, reducing reaction time compared to batch reactors .
- Purification : Distillation under reduced pressure (e.g., 50–60 mmHg) isolates the ester with >95% purity. Confirm purity via gas chromatography (GC) with flame ionization detection.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in CDCl) identify structural features (e.g., ester carbonyl at ~170 ppm in C NMR).
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm) and alkene C-H stretches (if applicable).
- GC-MS : Quantify purity and detect volatile byproducts using a DB-5 capillary column.
- Elemental Analysis : Validate empirical formula (CHO) with ≤0.3% deviation .
Q. How should researchers document experimental procedures to ensure reproducibility?
- Methodological Answer :
- Chemical Logs : Record supplier details (e.g., Sigma-Aldrich), CAS numbers, purity grades, and lot numbers.
- Instrumentation : Specify equipment models (e.g., Bruker AVANCE III HD NMR) and calibration protocols.
- Data Archiving : Share raw spectral data (e.g., JCAMP-DX files) and synthesis protocols in supplementary materials. Reproducibility aligns with CONSORT-EHEALTH guidelines for transparency .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate solvation energies in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.
- Molecular Dynamics (MD) : Simulate diffusion coefficients and intermolecular interactions using GROMACS or AMBER.
- Validation : Compare predicted hydrolysis rates with experimental kinetic data under controlled pH and temperature .
Q. What strategies resolve discrepancies in kinetic studies of this compound’s hydrolysis?
- Methodological Answer :
- Controlled Variables : Standardize pH (e.g., buffer solutions), ionic strength, and temperature (±0.1°C).
- Error Analysis : Use ANOVA to identify variance sources (e.g., instrument drift, sample contamination).
- Cross-Validation : Replicate experiments with alternative techniques (e.g., UV-Vis monitoring vs. titrimetry). Publish raw datasets and error margins to facilitate meta-analyses .
Q. How can researchers address contradictions in NMR data for this compound?
- Methodological Answer :
- Spectral Referencing : Calibrate using tetramethylsilane (TMS) or internal standards (e.g., CHCl residual peak in H NMR).
- Decoupling Techniques : Apply NOESY or HSQC to resolve overlapping signals from stereoisomers or conformational isomers.
- Collaborative Databases : Cross-reference chemical shifts with platforms like NMRShiftDB or PubChem to identify outliers .
Data Presentation Guidelines
- Tables : Include processed data critical to the research question (e.g., kinetic constants, spectral assignments) in the main text. Raw datasets (e.g., GC chromatograms) should be archived in appendices .
- Statistical Reporting : Specify tests used (e.g., t-tests for purity comparisons) and confidence intervals (α = 0.05) .
Ethical and Reproducibility Standards
- Chemical Safety : Disclose handling protocols for volatile esters (e.g., PPE requirements, fume hood use) .
- Code Sharing : For computational studies, publish scripts (e.g., Python, R) in repositories like GitHub or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
